ETHYL 2-(2-BUTANAMIDO-1,3-THIAZOL-4-YL)ACETATE
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Overview
Description
ETHYL 2-(2-BUTANAMIDO-1,3-THIAZOL-4-YL)ACETATE is a compound that belongs to the thiazole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of ETHYL 2-(2-BUTANAMIDO-1,3-THIAZOL-4-YL)ACETATE typically involves the reaction of ethyl 2-aminothiazole-4-acetate with butanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
ETHYL 2-(2-BUTANAMIDO-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-BUTANAMIDO-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, which can result in various biological effects .
Comparison with Similar Compounds
ETHYL 2-(2-BUTANAMIDO-1,3-THIAZOL-4-YL)ACETATE can be compared with other thiazole derivatives such as ethyl 2-aminothiazole-4-acetate and ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate. While these compounds share a common thiazole core, their unique substituents confer different biological activities and chemical properties. For example, ethyl 2-aminothiazole-4-acetate is known for its strong coordination ability and diverse coordination modes, making it useful in coordination chemistry .
Properties
IUPAC Name |
ethyl 2-[2-(butanoylamino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-5-9(14)13-11-12-8(7-17-11)6-10(15)16-4-2/h7H,3-6H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZNTQHUXDMNAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=CS1)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809119 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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